6-[2-(4-methylquinolin-2-yl)sulfanylacetyl]-4H-1,4-benzoxazin-3-one
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Overview
Description
6-[2-(4-methylquinolin-2-yl)sulfanylacetyl]-4H-1,4-benzoxazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a quinoline moiety, a benzoxazinone ring, and a sulfanylacetyl group
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-methylquinolin-2-yl)sulfanylacetyl]-4H-1,4-benzoxazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Sulfanylacetyl Group: The sulfanylacetyl group can be introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with an acetyl halide.
Cyclization to Form the Benzoxazinone Ring: The final step involves the cyclization of the intermediate compound to form the benzoxazinone ring. This can be achieved through an intramolecular nucleophilic substitution reaction under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-methylquinolin-2-yl)sulfanylacetyl]-4H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline or benzoxazinone rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and solvents like dichloromethane or dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and quinoline N-oxides.
Reduction: Reduced quinoline derivatives and benzoxazinone derivatives.
Substitution: Various substituted quinoline and benzoxazinone derivatives.
Scientific Research Applications
6-[2-(4-methylquinolin-2-yl)sulfanylacetyl]-4H-1,4-benzoxazin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: Its unique structure allows for the exploration of its pharmacological properties, including its potential as an enzyme inhibitor or receptor modulator.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-[2-(4-methylquinolin-2-yl)sulfanylacetyl]-4H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological processes, such as topoisomerases or kinases, by binding to their active sites and preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline moiety and exhibit similar biological activities.
Hetarylquinolines: These compounds contain both quinoline and heterocyclic rings, similar to 6-[2-(4-methylquinolin-2-yl)sulfanylacetyl]-4H-1,4-benzoxazin-3-one.
Thiazolidinones: These compounds have a similar sulfur-containing heterocyclic structure.
Uniqueness
This compound is unique due to the combination of its quinoline, benzoxazinone, and sulfanylacetyl moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-[2-(4-methylquinolin-2-yl)sulfanylacetyl]-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-12-8-20(22-15-5-3-2-4-14(12)15)26-11-17(23)13-6-7-18-16(9-13)21-19(24)10-25-18/h2-9H,10-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOROUUNBGZAHIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=CC4=C(C=C3)OCC(=O)N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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